rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid
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Overview
Description
“rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” is a synthetic organic compound that features a pyrazole ring attached to an oxane (tetrahydropyran) ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a 1,3-dicarbonyl compound.
Attachment to the Oxane Ring: This could involve a nucleophilic substitution reaction where the pyrazole ring is attached to a pre-formed oxane ring.
Introduction of the Carboxylic Acid Group: This step might involve oxidation reactions or carboxylation of an intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylate derivatives, while substitution could introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for “rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participating in or inhibiting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid: Without the racemic mixture.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Oxane Derivatives: Compounds with oxane rings and various functional groups.
Uniqueness
“rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” is unique due to its specific combination of a pyrazole ring and an oxane ring with a carboxylic acid group. This structure may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2307772-25-2 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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